3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 2033056-80-1
VCID: VC2731982
InChI: InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H2,16,17)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC
Molecular Formula: C14H20BNO4
Molecular Weight: 277.13 g/mol

3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

CAS No.: 2033056-80-1

VCID: VC2731982

Molecular Formula: C14H20BNO4

Molecular Weight: 277.13 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide - 2033056-80-1

Description

3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound with a molecular formula of C14H20BNO4 and a molecular weight of approximately 277.13 g/mol . This compound features a benzamide core with a methoxy group and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety, which is significant for its potential applications in organic synthesis and medicinal chemistry.

Synthesis Methods

The synthesis of 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves several steps, starting with the formation of the boronic ester. This can be achieved by reacting 3-methoxyphenylboronic acid with pinacol in the presence of a catalyst. The resulting boronic ester can then be used in further reactions, such as coupling with other organic compounds using palladium-catalyzed cross-coupling reactions.

Potential Applications

Compounds containing boronic ester groups, like 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, are of interest in medicinal chemistry due to their potential biological activities. Boron-containing compounds have been studied for their anti-cancer properties and enzyme inhibition capabilities. The methoxy group may influence the compound's pharmacokinetics and bioavailability.

Research Findings

While specific biological activity data for 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is limited, compounds with similar structures have shown promise in therapeutic applications. The dioxaborolane moiety is key to its reactivity and potential uses in organic synthesis.

CAS No. 2033056-80-1
Product Name 3-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Molecular Formula C14H20BNO4
Molecular Weight 277.13 g/mol
IUPAC Name 3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Standard InChI InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-7-6-9(12(16)17)8-11(10)18-5/h6-8H,1-5H3,(H2,16,17)
Standard InChIKey KLHBWKPOCQQEOI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)OC
PubChem Compound 75486463
Last Modified Aug 16 2023

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